

# 4-Ethylmethcathinone CAS number and molecular formula

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## Compound of Interest

Compound Name: 4-Ethylmethcathinone

Cat. No.: B1651093

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## An In-depth Technical Guide to 4-Ethylmethcathinone

This technical guide provides a comprehensive overview of **4-Ethylmethcathinone** (4-EMC), a synthetic stimulant of the cathinone class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methods, and pharmacological profile.

## Chemical and Physical Data

**4-Ethylmethcathinone** is a designer drug structurally related to mephedrone (4-methylmethcathinone).<sup>[1][2]</sup> It is encountered as a white powder in its hydrochloride salt form. The following tables summarize its key chemical and physical properties.

Identifier	Value	Reference
IUPAC Name	1-(4-ethylphenyl)-2-(methylamino)propan-1-one	[3]
Synonyms	4-EMC	[3]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO	[2]
Molecular Weight	191.27 g/mol (base)	[4]
227.7 g/mol (hydrochloride)	[2]	
CAS Number	1225622-14-9 (base)	[3][4]
1391053-87-4 (hydrochloride)	[1][2][5]	

Property	Value	Reference
Appearance	White powder (HCl salt)	[3]
Purity	≥97%	[2]
Solubility (HCl salt)	DMF: 1 mg/ml	[2]
DMSO: 2.5 mg/ml	[2]	
Ethanol: 5 mg/ml	[2]	
PBS (pH 7.2): 10 mg/ml	[2]	
UVmax	260 nm	[2]

## Experimental Protocols

This section details the methodologies for the synthesis and analysis of **4-Ethylmethcathinone**.

### Synthesis of Substituted Cathinones (General Method)

While a specific synthesis protocol for **4-Ethylmethcathinone** is not readily available in the provided search results, a general synthesis for related cathinones like 4-methylmethcathinone

(mephedrone) involves a two-step process. This can be adapted for 4-EMC by starting with the appropriately substituted propiophenone.

**Step 1:  $\alpha$ -Bromination of 4-Ethylpropiophenone** This step involves the bromination of the  $\alpha$ -carbon of 4-ethylpropiophenone to form 2-bromo-1-(4-ethylphenyl)propan-1-one.

**Step 2: Amination** The resulting  $\alpha$ -bromo ketone is then reacted with methylamine to yield **4-Ethylmethcathinone**. The product is typically converted to its hydrochloride salt for improved stability and handling.

## Analytical Methodologies

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification of **4-Ethylmethcathinone**. The following protocol is based on established methods for the analysis of synthetic cathinones.

- Instrumentation: Agilent gas chromatograph with a mass selective detector.
- Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a suitable solvent such as chloroform.[3]
- GC Conditions:
  - Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25  $\mu$ m.[3]
  - Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
  - Injector Temperature: 280°C.[3]
  - Oven Program:
    - Initial temperature of 100°C, hold for 1.0 min.
    - Ramp to 300°C at a rate of 12°C/min.
    - Hold at 300°C for 9.0 min.[3]
  - Injection: 1  $\mu$ L injection with a split ratio of 20:1.[3]

- MS Conditions:
  - Mass Scan Range: 34-550 amu.[3]
  - MSD Transfer Line Temperature: 280°C.[3]
  - MS Source Temperature: 230°C.[3]
  - MS Quadrupole Temperature: 150°C.[3]
- Expected Retention Time: Approximately 7.080 min.[3]

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR spectrometer.[3]
- Sample Preparation: Dissolve the analyte to a concentration of approximately 10 mg/mL in deuterium oxide (D<sub>2</sub>O).[3]

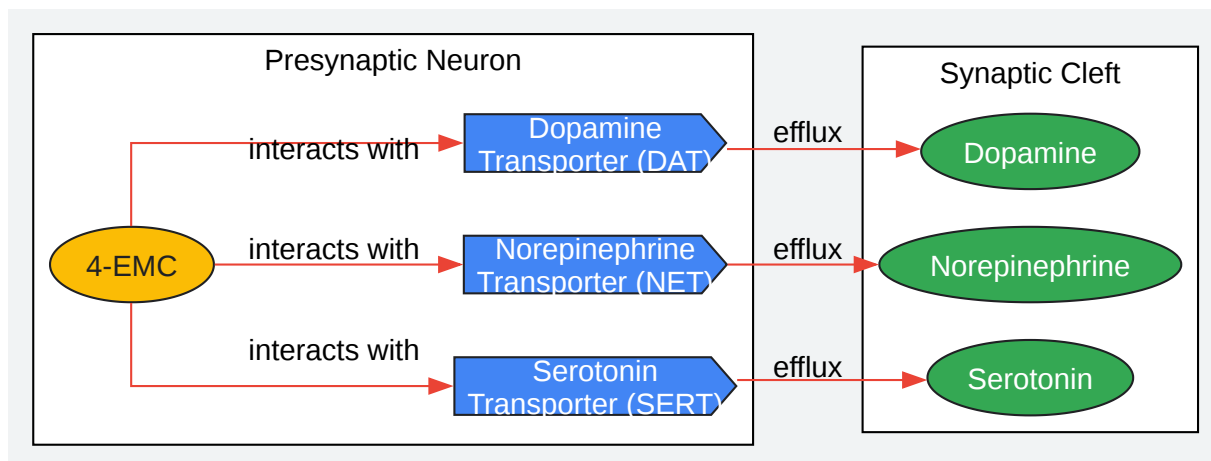
#### Fourier-Transform Infrared Spectroscopy (FTIR)

- Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.[3]
- Scan Parameters:
  - Number of Scans: 32.[3]
  - Resolution: 4 cm<sup>-1</sup>. [3]

## Pharmacological Profile and Metabolism

### Mechanism of Action

**4-Ethylmethcathinone** is a synthetic stimulant that primarily acts as a releasing agent for the monoamine neurotransmitters: serotonin, dopamine, and norepinephrine.[1] Its mechanism of action involves interaction with the respective monoamine transporters (SERT, DAT, and NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1] This results in its characteristic stimulant and entactogenic effects.



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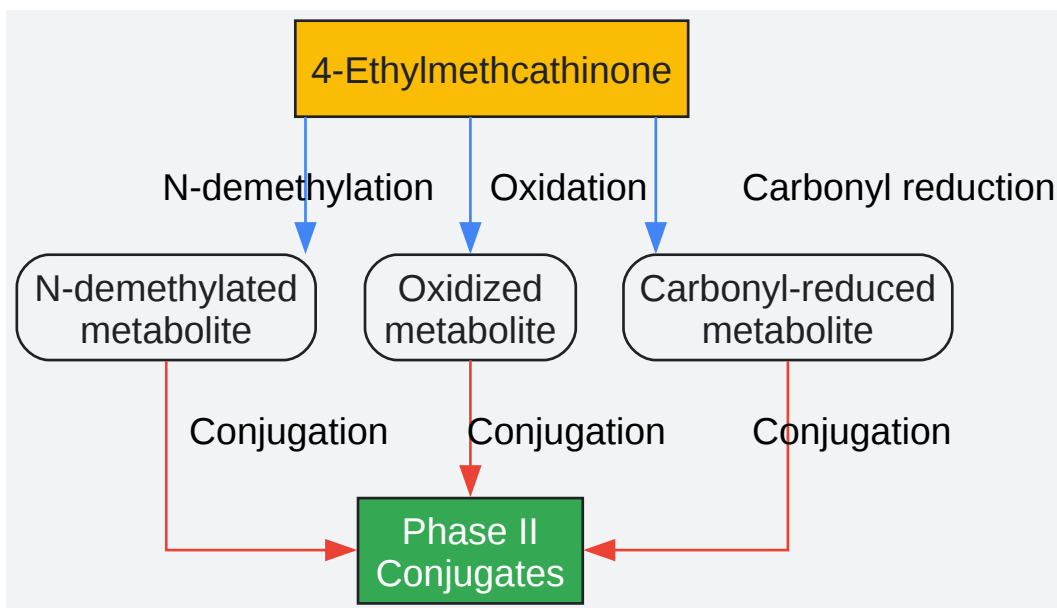
Caption: Proposed mechanism of action of **4-Ethylmethcathinone** (4-EMC) on monoamine transporters.

## Metabolism

The metabolism of **4-Ethylmethcathinone** has not been extensively studied. However, based on the metabolism of structurally similar cathinones, such as mephedrone, the primary metabolic pathways are expected to involve:

- N-demethylation: Removal of the methyl group from the nitrogen atom.
- Oxidation: Oxidation of the ethyl group on the phenyl ring.
- Carbonyl reduction: Reduction of the ketone group to a hydroxyl group.

These phase I metabolic reactions are likely followed by phase II conjugation, such as glucuronidation, to facilitate excretion.

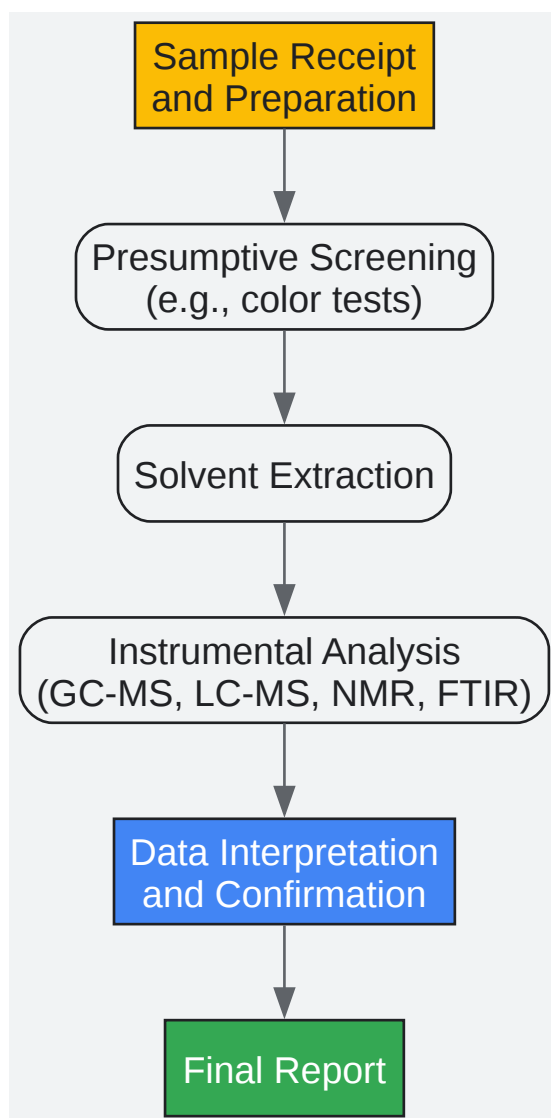


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Caption: Postulated metabolic pathways of **4-Ethylmethcathinone**.

## Analytical Workflow

The identification and confirmation of **4-Ethylmethcathinone** in a laboratory setting typically follows a standardized workflow.



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Caption: A typical analytical workflow for the identification of **4-Ethylmethcathinone**.

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